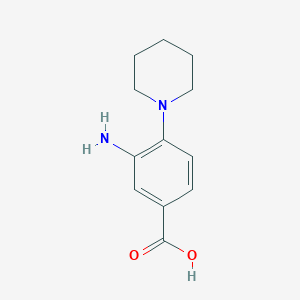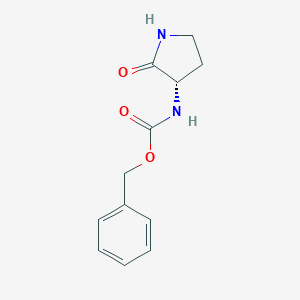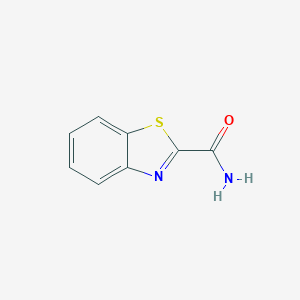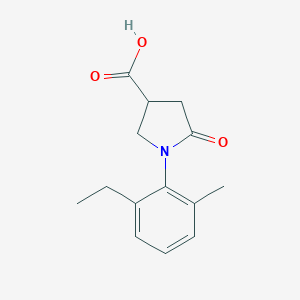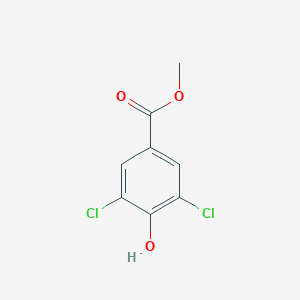
(2,4-Dimethyl-thiazol-5-yl)-acetic acid
Übersicht
Beschreibung
The compound 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine is a small molecule that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 only .
Synthesis Analysis
The synthesis of related compounds, such as 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, has been reported . The synthetic chemistry, the structure-guided design approach, and the structure-activity relationships (SARs) that led to the discovery of these inhibitors are described in the literature .
Molecular Structure Analysis
The molecular structure of 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine consists of 9 Carbon atoms, 10 Hydrogen atoms, 4 Nitrogen atoms, and 1 Sulfur atom .
Chemical Reactions Analysis
The transition from localized to metastatic prostate cancer involved the upregulation of DNA replication, mitosis, and PLK1-mediated events .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of “(2,4-Dimethyl-thiazol-5-yl)-acetic acid”
Synthesis and Chemical Reactivity
Alkyl Acetate Derivatives Synthesis : Alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates are synthesized by condensing dimethyl and diethyl acetylenedicarboxylate with thioacetamides. These compounds are reduced using zinc in acetic acid, producing potential sodium cation carriers for membrane processes (Kosterina et al., 2004).
Gas-Phase Pyrolysis of Esters : The rates of gas-phase elimination of acetic acid from 1-arylethyl acetates (aryl = thiazol-2-yl, thiazol-4-yl, thiazol-5-yl, or phenyl) are measured to determine the relative rates of pyrolysis. This process helps understand the reactivity and polarisability of thiazole and its potential applications in various chemical processes (August et al., 1986).
Synthesis and Pharmacological Application
- Pyrrolizine Derivative Inhibition : A compound named 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) is found to inhibit cyclo-oxygenase and 5-lipoxygenase enzymes, showing potential pharmacological applications such as antiphlogistic, analgesic, and antiasthmatic activities (Laufer et al., 1994).
Synthesis and Biological Activity
Synthesis of Cephem Antibiotics : A Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key component of cephem antibiotics, is synthesized from aminoisoxazoles, indicating its potential use in developing clinically useful antibiotics (Tatsuta et al., 1994).
Antileukemic Activity : Dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate derivatives show good antileukemic activity, comparable to mitomycin, indicating their potential in cancer treatment (Ladurée et al., 1989).
Antibacterial Activity : New (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives exhibit antibacterial activity, particularly against Gram-positive bacterial strains, which could lead to new approaches in combating bacterial infections (Trotsko et al., 2018).
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,4-Dimethyl-thiazol-5-yl)-acetic acid It’s important to note that researchers should wear protective glasses, clothing, masks, gloves, and avoid skin contact during experiments involving this compound. The waste generated after experiments needs to be stored separately and handed over to a professional biological waste gas treatment company to avoid environmental pollution .
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-6(3-7(9)10)11-5(2)8-4/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEIGFCSKPLKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187837 | |
| Record name | 5-Thiazoleacetic acid, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-thiazol-5-yl)-acetic acid | |
CAS RN |
34272-65-6 | |
| Record name | 2,4-Dimethyl-5-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34272-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazoleacetic acid, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazoleacetic acid, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethyl-1,3-thiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



